N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)21-15-7-5-14(6-8-15)17(24)22-11-2-4-16(12-22)25-18-19-9-3-10-20-18/h3,5-10,16H,2,4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJZFERCALOMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under controlled conditions.
Introduction of the piperidine ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling of the pyrimidine and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other biological functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs and their distinguishing features:
Structural and Functional Differences
N-[4-(pyrimidin-2-yloxy)phenyl]acetamide (Compound A)
- Key Difference : Lacks the piperidine-carbonyl bridge present in the target compound.
2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (Compound B)
- Key Difference : Replaces the target’s ether oxygen with a thioether and introduces a trifluoromethyl group .
- The electron-withdrawing CF3 group may alter electronic properties of the phenyl ring, affecting binding interactions .
N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate (Compound C)
- Key Difference : Incorporates a benzimidazole substituent on the piperidine ring and is formulated as an oxalate salt.
- Implications : The bulky benzimidazole may enhance π-π stacking interactions. The oxalate salt could improve aqueous solubility .
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (Compound D)
- Key Difference : Features fluorine and methyl groups on the phenyl and pyrimidine rings, respectively.
- Implications : Fluorine’s electronegativity may strengthen hydrogen bonding, while methyl groups could enhance metabolic stability .
N-(4-(pyridin-3-yl)phenyl)acetamide (Compound E)
- Key Difference : Replaces pyrimidine-piperidine with a pyridin-3-yl group .
Biological Activity
N-(4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and an acetamide functional group. Its molecular formula is CHNO, and it is characterized by the following structural components:
- Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
- Pyrimidine Moiety : Known for its role in various pharmacological activities.
- Acetamide Group : Enhances solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC values in the low micromolar range against MCF-7 and MDA-MB-231 breast cancer cells, indicating potent anti-cancer activity .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. In treated MCF-7 cells, levels of caspase 9 were significantly elevated, suggesting a mechanism involving programmed cell death .
- Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest at the G2/M phase in various cancer models, which is crucial for preventing tumor proliferation .
Table 1: Summary of Biological Activity Data
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 9.46 | Apoptosis induction | |
| MDA-MB-231 | 12.91 | Cell cycle arrest | |
| FaDu (hypopharyngeal) | 8.5 | Cytotoxicity |
Case Studies
- Breast Cancer Treatment : In a study focusing on breast cancer, this compound was administered to MCF-7 cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups .
- Comparative Analysis with Standard Treatments : When compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU), this compound exhibited superior selectivity and lower toxicity against normal cells, highlighting its potential as a safer alternative for cancer therapy .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies have shown that this compound has a favorable profile with oral bioavailability around 31.8% and clearance rates indicating good systemic exposure . Toxicological assessments have revealed no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a promising safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
